molecular formula C12H8N2O5 B1471897 6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 1523488-97-2

6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1471897
CAS No.: 1523488-97-2
M. Wt: 260.2 g/mol
InChI Key: XNAHORXHOUPUAD-UHFFFAOYSA-N
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Description

The compound “6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” is a chemical compound with potential therapeutic applications . It is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .


Synthesis Analysis

The synthesis of this compound involves several steps. The reaction mixture is filtrated and the filtrate is concentrated under vacuum to remove the solvent. The residue is dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is a monoclinic crystal with a = 9.1511 (4) Å, b = 5.6679 (3) Å, c = 16.7731 (9) Å, β = 93.435 (2)°, V = 868.42 (8) Å 3, Z = 2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The reaction mixture is filtrated and the filtrate is concentrated under vacuum to remove the solvent. The residue is dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are complex. It has a molecular weight of 216.2326 . Further analysis of its physical and chemical properties would require more detailed information .

Scientific Research Applications

Synthesis and Transformations

Research into compounds structurally related to "6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid" primarily involves the synthesis and transformation of heterocyclic compounds. One study discusses the synthesis of 2-substituted tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines and hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines, highlighting methods for creating complex structures with potential for further chemical and biological investigation (El-Ahl, Ismail, & Amer, 2003). Another study focuses on the synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives, revealing the compound's synthetic pathway and potential for further application in medicinal chemistry (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).

Antioxidant Activity

A notable application of compounds with a similar structural framework is in the exploration of their antioxidant activities. A study on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including structures similar to the query compound, underscores their potential antioxidant properties, suggesting a field of research into the health and pharmaceutical implications of these compounds (Salem, Farhat, Omar Errayes, & Madkour, 2015).

Synthesis and Evaluation of Antioxidant Activity

Further research on the synthesis and evaluation of antioxidant activities of specific derivatives points towards the chemical versatility and potential health benefits of these compounds. For example, a study on the synthesis of some 5-aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl derivatives indicates significant antioxidant activity, suggesting these compounds could be beneficial in combating oxidative stress (George, Sabitha, Kumar, & Ravi, 2010).

Safety and Hazards

Safety precautions should be taken when handling this compound. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-11-7(12(16)17)4-8(13-14-11)6-1-2-9-10(3-6)19-5-18-9/h1-4H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAHORXHOUPUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=O)C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

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